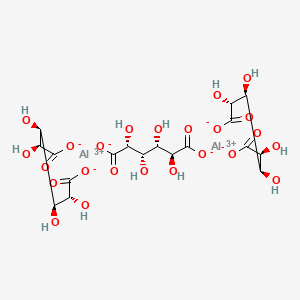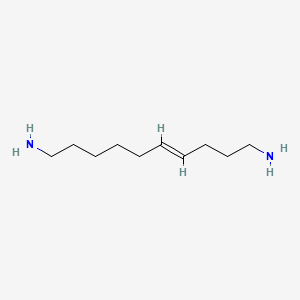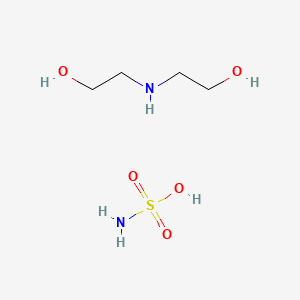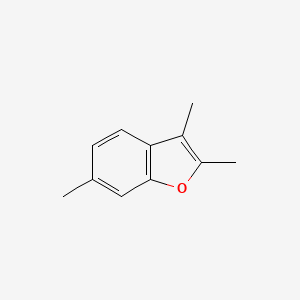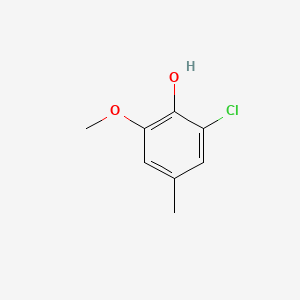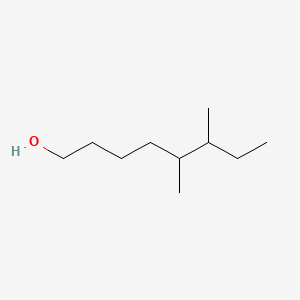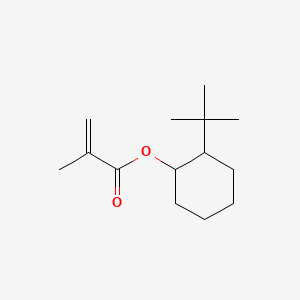
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is a chemical compound with the molecular formula C15H28NNaO4S. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations that require emulsification or dispersion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate typically involves the reaction of dodecane-1-sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate involves its ability to reduce surface tension and form micelles. This property allows it to encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the dispersion of insoluble substances.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in personal care products with a similar function but different chemical composition.
Uniqueness
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate is unique due to its specific molecular structure, which imparts distinct properties such as enhanced stability and specific reactivity in certain chemical reactions. Its ability to form stable micelles makes it particularly useful in applications requiring the solubilization of hydrophobic compounds.
Properties
CAS No. |
93858-82-3 |
|---|---|
Molecular Formula |
C15H28NNaO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
sodium;12-(prop-2-enoylamino)dodecane-1-sulfonate |
InChI |
InChI=1S/C15H29NO4S.Na/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20;/h2H,1,3-14H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
KIKXVJIREWICIR-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


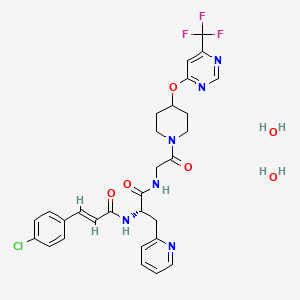
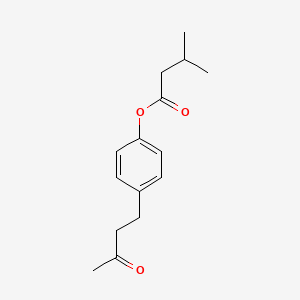
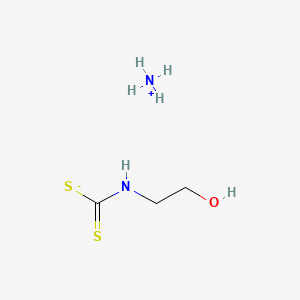
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)

